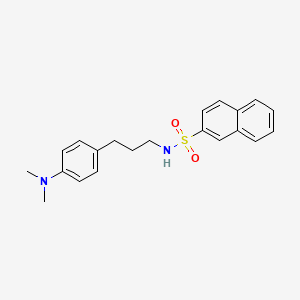

N-(3-(4-(dimethylamino)phenyl)propyl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-23(2)20-12-9-17(10-13-20)6-5-15-22-26(24,25)21-14-11-18-7-3-4-8-19(18)16-21/h3-4,7-14,16,22H,5-6,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGCEOJEEYKUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)naphthalene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a sulfonamide group and an alkyl chain containing a dimethylamino group. Its molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 296.40 g/mol. The presence of the dimethylamino group is significant as it enhances the compound's lipophilicity and ability to interact with biological targets, potentially increasing its therapeutic efficacy.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This mechanism disrupts the synthesis of nucleic acids and ultimately inhibits bacterial proliferation.

| Activity | Mechanism |

|---|---|

| Antimicrobial | Inhibition of folate synthesis via PABA mimicry |

Anticancer Activity

In addition to its antimicrobial effects, this compound exhibits anticancer properties . Studies have indicated that sulfonamide derivatives can inhibit various kinases involved in cancer cell signaling pathways. For instance, compounds with similar structures have been evaluated against the NCI-60 cancer cell line panel, demonstrating significant antiproliferative activity.

A study highlighted that certain sulfonamide derivatives showed IC₅₀ values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents. Although specific data on this compound is limited, structural analogs have provided insights into its possible efficacy.

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.33 | A498 (Renal Cancer) |

| Compound B | 0.50 | MCF-7 (Breast Cancer) |

The precise mechanism of action for this compound remains under investigation; however, it is believed to involve:

- Kinase Inhibition : Similar compounds have been documented to inhibit receptor tyrosine kinases, which play crucial roles in tumor growth and metastasis.

- Cell Cycle Arrest : Some sulfonamide derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain analogs may increase ROS levels within cells, contributing to cytotoxicity against cancer cells.

Case Studies and Research Findings

A notable study investigated a series of sulfonamide derivatives for their anticancer activity and kinase inhibition profiles. The findings revealed that modifications in the sulfonamide structure could significantly alter biological activity:

- Compound 1c showed high inhibition against multiple kinases with an IC₅₀ value of 0.12 µM.

- Compound 2l exhibited selective activity against renal cancer cell lines with IC₅₀ values comparable to established chemotherapeutics.

These studies underscore the importance of structure-activity relationships (SAR) in optimizing the efficacy of sulfonamide-based compounds.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

- In vivo Studies : Investigating pharmacokinetics and toxicity profiles in animal models.

- Combination Therapies : Evaluating synergistic effects when used in conjunction with other anticancer or antimicrobial agents.

- Mechanistic Studies : Detailed investigations into specific molecular targets and pathways affected by this compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the dimethylamino group exhibit significant anticancer properties. For instance, derivatives of N-(3-(4-(dimethylamino)phenyl)propyl)naphthalene-2-sulfonamide have been evaluated for their ability to inhibit tumor cell proliferation. A study demonstrated that certain sulfonamide derivatives displayed cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 10 | Apoptosis induction |

| B | HeLa | 5 | Cell cycle arrest |

Cholinesterase Inhibition

The compound's structural similarity to known cholinesterase inhibitors positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's. Research has shown that related compounds can inhibit acetylcholinesterase effectively, with IC50 values in the nanomolar range. The mechanism involves competitive inhibition, which could lead to enhanced cholinergic transmission .

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index |

|---|---|---|---|

| C | 20 | 354 | 17.7 |

| D | 15 | 300 | 20 |

Water Quality Monitoring

This compound has been utilized in non-target screening analyses for monitoring contaminants in aquatic environments. Its presence in river water samples has raised concerns regarding its environmental persistence and potential ecological impact. Analytical methods such as liquid chromatography coupled with mass spectrometry have been employed to detect this compound in water samples, highlighting the need for regulatory measures .

Chromatographic Techniques

The compound serves as a standard reference material in chromatographic techniques due to its distinct retention behavior in various solvent systems. Its sulfonamide group enhances solubility and separation efficiency during high-performance liquid chromatography (HPLC), making it a valuable tool for method development in pharmaceutical analysis .

| Technique | Application | Detection Limit (µg/L) |

|---|---|---|

| HPLC | Pharmaceutical analysis | 0.1 |

| GC-MS | Environmental monitoring | 0.05 |

Case Study 1: Anticancer Research

A study conducted on the anticancer effects of this compound derivatives revealed promising results against breast cancer cells (MCF-7). The study utilized various concentrations to determine the IC50 values and assessed the mechanism of action through apoptosis assays .

Case Study 2: Environmental Monitoring

In a comprehensive survey of river water quality, this compound was detected at concentrations exceeding regulatory limits, prompting further investigation into its sources and effects on aquatic life .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

The provided evidence highlights compounds with sulfonamide or phthalimide frameworks. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) are primarily used in polymer synthesis due to their rigidity and thermal stability , whereas sulfonamides are more commonly associated with bioactivity.

Substituent Effects: The dimethylamino group in the target compound improves solubility and may act as a hydrogen bond acceptor, contrasting with chloro or fluoro substituents in analogs like N-[4-(3-chloro-4-fluorophenylamino)-...] , which are electron-withdrawing and reduce solubility.

Functional Groups :

- Sulfonamides (-SO₂NH-) are versatile in drug design due to their ability to interact with enzymes (e.g., carbonic anhydrase inhibitors). In contrast, phthalimides lack this functionality but are valuable in materials science .

Table 2: Hypothesized Property Comparison

Preparation Methods

Pyridine-Mediated Coupling at Ambient Conditions

A classical method involves dissolving 3-(4-(dimethylamino)phenyl)propylamine in anhydrous pyridine at 0°C, followed by dropwise addition of naphthalene-2-sulfonyl chloride. Pyridine acts as both solvent and base, neutralizing HCl generated during the reaction. After stirring at room temperature under nitrogen, the mixture is quenched in ice water, precipitating the crude product. Filtration and washing with hexane yield a solid, which is purified via column chromatography (ethyl acetate/hexane).

Key Data:

- Solvent: Pyridine (neat)

- Temperature: 0°C → room temperature

- Reaction Time: 4–6 hours (TLC monitoring)

- Yield: 75–85% after chromatography

This method is advantageous for its simplicity and avoidance of metallic catalysts. However, pyridine’s toxicity and challenging removal necessitate careful handling.

High-Temperature Catalytic Method with DMF

A patent-published protocol employs toluene as the solvent and catalytic N,N-dimethylformamide (DMF) to accelerate sulfonamide formation. Here, 3-(4-(dimethylamino)phenyl)propylamine reacts with naphthalene-2-sulfonyl chloride at 125–150°C for 4–7 hours. DMF (0.001–0.05 equiv) enhances reactivity by stabilizing intermediates, while toluene facilitates azeotropic removal of HCl.

Key Data:

- Solvent: Toluene

- Catalyst: DMF (0.04 equiv)

- Temperature: 140–145°C

- Molar Ratio: 1.5:1 (sulfonyl chloride:amine)

- Yield: 80–90% after aqueous workup

This method is ideal for sterically hindered amines but requires specialized equipment for high-temperature reactions.

THF-Based Synthesis with Triethylamine and DMAP

In a modified approach, tetrahydrofuran (THF) serves as the solvent, with triethylamine (Et3N) as the base and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. The amine and sulfonyl chloride are combined in THF at 0°C, followed by gradual warming to room temperature. After 12 hours, the mixture is concentrated and purified via flash chromatography.

Key Data:

- Solvent: THF

- Base: Et3N (2.0 equiv)

- Catalyst: DMAP (0.1 equiv)

- Reaction Time: 12 hours

- Yield: 70–78%

This method offers excellent regioselectivity but incurs higher costs due to DMAP.

Comparative Analysis of Reaction Conditions

The table below summarizes critical parameters across methods:

The DMF-toluene method provides the highest yield but demands rigorous temperature control. Conversely, the pyridine method balances simplicity and efficiency for lab-scale synthesis.

Purification and Characterization

Crude this compound is typically purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). Recrystallization from ethanol/water mixtures (9:1) yields analytiacally pure material.

Spectroscopic Data:

- 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, SO2NH), 7.92–7.85 (m, 3H, naphthalene-H), 7.58–7.49 (m, 2H, naphthalene-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 6.62 (d, J = 8.4 Hz, 2H, Ar-H), 3.45 (t, J = 7.2 Hz, 2H, CH2N), 2.92 (s, 6H, N(CH3)2), 2.65 (t, J = 7.2 Hz, 2H, CH2Ar), 1.95–1.85 (m, 2H, CH2).

- HRMS (ESI): [M+H]+ calcd. for C21H25N2O2S: 369.1638; found: 369.1641.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(4-(dimethylamino)phenyl)propyl)naphthalene-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling naphthalene-2-sulfonyl chloride with 3-(4-(dimethylamino)phenyl)propylamine under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Optimization includes controlling stoichiometric ratios (1:1.2 for amine:chloride), temperature (0–5°C to minimize side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . For scalability, solvent selection (e.g., THF for improved solubility) and catalyst screening (e.g., DMAP for accelerated sulfonamide formation) are critical .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm regiochemistry of the sulfonamide linkage and dimethylamino group placement. Aromatic protons in the naphthalene ring (δ 7.5–8.5 ppm) and dimethylamino protons (δ 2.8–3.1 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 409.18) and detects trace impurities .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) assesses purity (>98%) and identifies byproducts like unreacted amine or hydrolyzed sulfonyl chloride .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound to biological targets like Bcl-X proteins?

- Methodological Answer : Discrepancies in Ki values (e.g., 106 nM vs. 5.66 µM for Bcl-X inhibitors ) may arise from assay conditions (e.g., buffer pH, ionic strength) or structural analogs with subtle substituent differences. To resolve:

- Perform competitive binding assays under standardized conditions (e.g., fluorescence polarization with FITC-labeled Bcl-X peptides).

- Use X-ray crystallography (as in ) to compare binding modes of analogs, identifying key interactions (e.g., sulfonamide oxygen hydrogen bonds with Arg139 in Bcl-X).

- Validate via isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and confirm stoichiometry .

Q. What strategies are effective in modifying the naphthalene sulfonamide core to enhance target selectivity while maintaining solubility?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., Cl at the naphthalene 5-position) to enhance hydrophobic interactions without compromising solubility (logP < 3) .

- Polar Modifications : Add a hydroxyl or methoxy group at the naphthalene 1-position to improve aqueous solubility via hydrogen bonding, as seen in structurally related sulfonamides .

- Linker Optimization : Replace the propyl chain with a polyethylene glycol (PEG) spacer to balance flexibility and solubility while retaining affinity for targets like carbonic anhydrase IX .

Q. How does the crystalline structure of naphthalene sulfonamide derivatives influence their pharmacological activity?

- Methodological Answer : Crystallographic studies (e.g., ) reveal that packing motifs (e.g., π-π stacking of naphthalene rings) affect solubility and bioavailability. For instance:

- Tautomerism : The sulfonamide group’s conformation (e.g., syn vs. anti) in the crystal lattice impacts hydrogen-bonding capacity with biological targets.

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrates) alter dissolution rates; characterized via PXRD and DSC .

- Co-crystallization : Co-crystals with cyclodextrins or carboxylic acids improve solubility without chemical modification, as demonstrated for similar sulfonamides .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across cell lines for this compound?

- Methodological Answer : Variability may stem from cell-specific efflux pumps (e.g., P-gp overexpression) or metabolic stability differences. Mitigation strategies:

- Conduct ATPase assays to assess P-gp interaction .

- Use LC-MS/MS to quantify intracellular concentrations, correlating with cytotoxicity (e.g., IC50 shifts in MDR1-transfected vs. parental cells).

- Perform metabolic profiling (hepatic microsomes) to identify degradation pathways (e.g., CYP3A4-mediated oxidation) .

Experimental Design Considerations

Q. What in vitro models are most suitable for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Caco-2 Monolayers : Predict intestinal absorption (Papp > 1 × 10 cm/s indicates high permeability) .

- Plasma Protein Binding : Equilibrium dialysis (human serum albumin) quantifies free fraction, critical for dose adjustment.

- Microsomal Stability : Incubate with liver microsomes (human/rodent) to estimate hepatic clearance and guide in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.